

A Technical Guide to the Solubility of Z-Asp-OBzl in Organic Solvents

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Compound of Interest

Compound Name: Z-Asp-OBzl

Cat. No.: B554429

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Z-Asp-OBzl** (N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester), a key intermediate in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Quantitative Solubility Data

Precise, quantitative solubility data for **Z-Asp-OBzl** in a wide range of organic solvents is not extensively documented in publicly available literature. However, data from chemical suppliers and analogous compounds provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information for **Z-Asp-OBzl** and the closely related compound, Z-Asp(OBzl)-OH.

Solvent	Z-Asp-OBzl (N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester)	Z-Asp(OBzl)-OH (N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester)
Dimethyl Sulfoxide (DMSO)	200 mg/mL[1]	100 mg/mL[2]
Acetic Acid	No data available	Soluble
Water	No data available	Insoluble
Methanol	No quantitative data available	-
Ethanol	No quantitative data available	-
Acetone	No quantitative data available	-
Ethyl Acetate	No quantitative data available	-
Dichloromethane (DCM)	No quantitative data available	-

Note: The lack of extensive quantitative data highlights the necessity for experimental determination of solubility for specific applications and solvent systems. The principles of "like dissolves like" suggest that **Z-Asp-OBzl**, with its two benzyl groups and a protected amino acid structure, will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while having limited solubility in non-polar solvents and water.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3] This protocol provides a standardized procedure that can be adapted for various organic solvents.

Materials:

- **Z-Asp-OBzl**
- Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane)

- Scintillation vials or flasks with screw caps
- Orbital shaker or wrist-action shaker
- Constant temperature bath or incubator
- Analytical balance
- Syringe filters (0.22 μm or 0.45 μm , solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

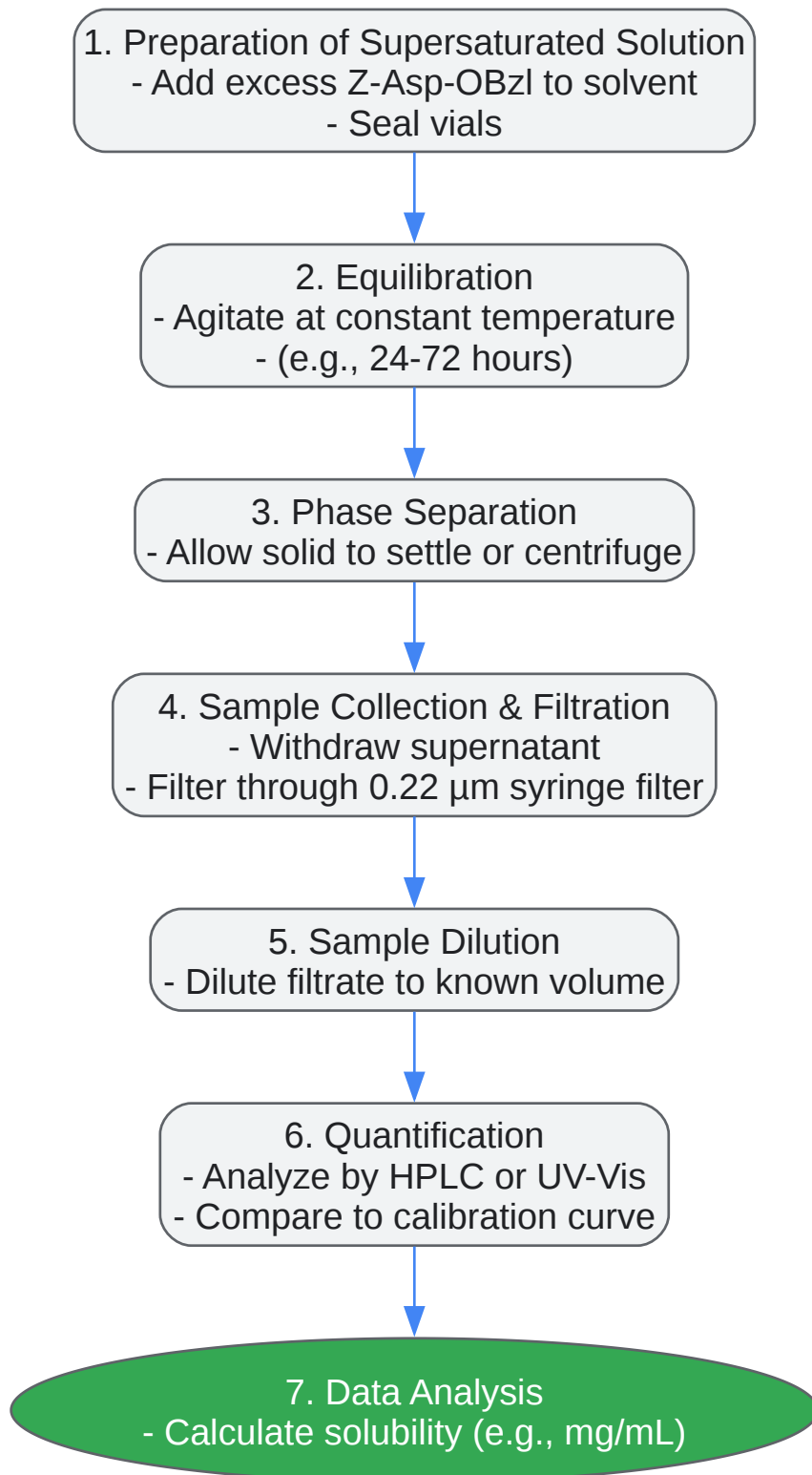
- Preparation of Saturated Solutions:
 - Add an excess amount of **Z-Asp-OBzl** to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature bath on an orbital shaker. A standard temperature of 25 °C is often used, but the temperature should be chosen to reflect the intended application.
 - Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the compound and the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
- Phase Separation:

- After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
- Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles.
 - Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a calibrated HPLC method or UV-Vis spectrophotometry to determine the concentration of **Z-Asp-OBzl**.
 - Prepare a calibration curve using standard solutions of **Z-Asp-OBzl** of known concentrations.
 - Calculate the solubility of **Z-Asp-OBzl** in the specific solvent based on the measured concentration of the saturated solution and the dilution factor.

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **Z-Asp-OBzl**.

Workflow for Solubility Determination

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